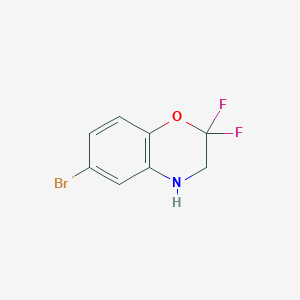
4-(5-Fluoro-2-nitrophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Fluoro-2-nitrophenyl)butanoic acid is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-nitrophenyl)butanoic acid typically involves the nitration of a precursor compound followed by the introduction of a fluorine atom. One common method involves the reaction of 2-phenylbutanoic acid with nitric acid under controlled conditions to introduce the nitro group. The fluorine atom is then introduced using a fluorinating agent such as fluorine gas or a fluorine-containing compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Fluoro-2-nitrophenyl)butanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid chain, to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-(5-Fluoro-2-aminophenyl)butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
4-(5-Fluoro-2-nitrophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(5-Fluoro-2-nitrophenyl)butanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biological pathways, making the compound of interest for therapeutic research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Fluoro-2-aminophenyl)butanoic acid
- 4-(5-Chloro-2-nitrophenyl)butanoic acid
- 4-(5-Fluoro-2-nitrophenyl)pentanoic acid
Uniqueness
4-(5-Fluoro-2-nitrophenyl)butanoic acid is unique due to the specific combination of a fluorine atom and a nitro group on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel molecules and the study of biological interactions.
Propiedades
Fórmula molecular |
C10H10FNO4 |
|---|---|
Peso molecular |
227.19 g/mol |
Nombre IUPAC |
4-(5-fluoro-2-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C10H10FNO4/c11-8-4-5-9(12(15)16)7(6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) |
Clave InChI |
HHNLXPJODUPFGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)CCCC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


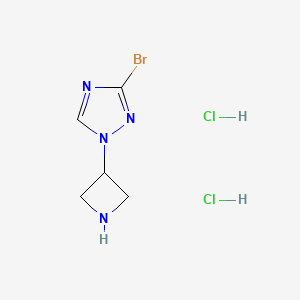
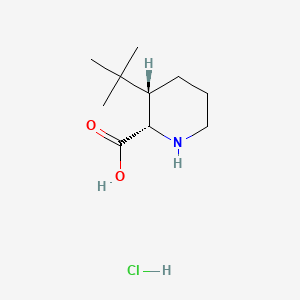
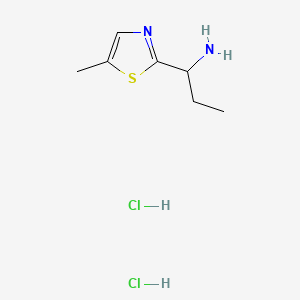
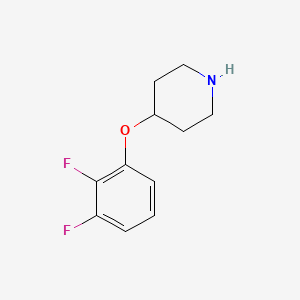
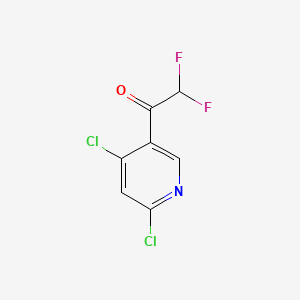
![3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid](/img/structure/B13591449.png)
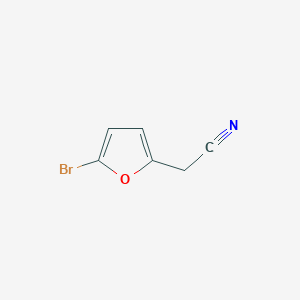
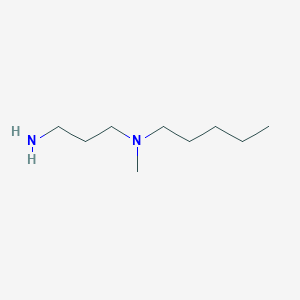
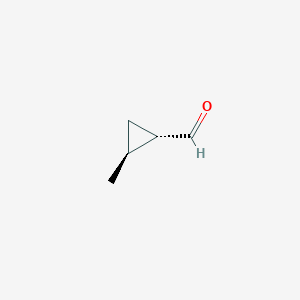
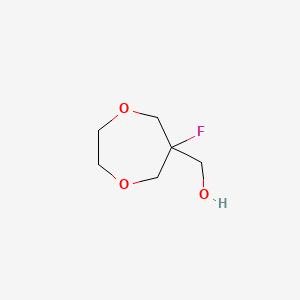
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)


